molecular formula C9H13Cl2N B6291624 (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride CAS No. 2565792-37-0

(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B6291624
CAS No.: 2565792-37-0
M. Wt: 206.11 g/mol
InChI Key: YXNZNPGAVQTLAJ-OGFXRTJISA-N
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Description

(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a 2-chloro-4-methylphenyl substituent on the ethanamine backbone. The stereochemistry (R-configuration) and the halogenated aromatic ring contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name

(1R)-1-(2-chloro-4-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)9(10)5-6;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNZNPGAVQTLAJ-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schiff Base Formation with Chiral Amines

The synthesis begins with the condensation of 2-chloro-4-methylacetophenone with a chiral auxiliary, such as (R)-α-methylbenzylamine, to form a Schiff base. This reaction is catalyzed by p-toluenesulfonic acid (PTSA) in toluene under reflux conditions. The water generated during the reaction is removed azeotropically using a Dean-Stark apparatus, driving the equilibrium toward imine formation.

Reaction Conditions

  • Ketone : 2-Chloro-4-methylacetophenone

  • Amine : (R)-α-Methylbenzylamine (1.25 equiv)

  • Catalyst : PTSA (2 mol%)

  • Solvent : Toluene

  • Temperature : 110–120°C

  • Time : 10–12 hours

The resulting Schiff base, (R)-[1-(2-chloro-4-methylphenyl)ethylidene]-(1-phenylethyl)amine, is obtained in >95% yield and directly used in the next step without purification.

Catalytic Hydrogenation

The Schiff base undergoes hydrogenation in the presence of 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the imine bond while preserving the stereochemical integrity of the chiral center.

Hydrogenation Parameters

  • Catalyst : 10% Pd/C (5–7 wt%)

  • Solvent : Ethyl acetate or methanol

  • Pressure : 1–3 bar H₂

  • Temperature : 35–50°C

  • Time : 6–12 hours

The product, (R,R)-1-(2-chloro-4-methylphenyl)ethyl-(1-phenylethyl)amine, is isolated as a p-toluenesulfonate salt via crystallization from ethyl acetate.

Auxiliary Removal and Hydrochloride Formation

The chiral auxiliary is removed via hydrogenolysis using Pd/C in methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Key Steps

  • Hydrogenolysis :

    • Catalyst : 10% Pd/C

    • Solvent : Methanol

    • Conditions : 50–55°C, 10–12 hours

  • Salt Formation :

    • Acid : 14% HCl in isopropanol

    • Crystallization Solvent : Ethyl acetate

The final product is obtained in 70–75% overall yield with >99% enantiomeric excess (ee).

Catalytic Asymmetric Hydrogenation

Substrate Design and Catalyst Selection

Asymmetric hydrogenation of α,β-unsaturated ketones or imines offers a direct route to chiral amines. For (R)-1-(2-chloro-4-methylphenyl)ethan-1-amine, a prochiral enamine intermediate is hydrogenated using chiral Rh or Ru catalysts.

Catalyst Systems

  • Rhodium : DuPHOS (1,2-bis(phospholano)benzene) ligands

  • Ruthenium : BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes

Reaction Parameters

  • Substrate : (E)-1-(2-Chloro-4-methylphenyl)ethylidenamine

  • Pressure : 10–50 bar H₂

  • Solvent : Tetrahydrofuran (THF) or methanol

  • Temperature : 25–40°C

  • ee : Up to 98%

Optimization Challenges

  • Steric Hindrance : The 2-chloro and 4-methyl groups on the phenyl ring necessitate bulky ligands (e.g., Josiphos) to achieve high enantioselectivity.

  • Catalyst Loading : Industrial processes require <0.1 mol% catalyst to remain cost-effective.

Enzymatic Resolution

Kinetic Resolution Using Lipases

Racemic 1-(2-chloro-4-methylphenyl)ethan-1-amine is resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents. The enzyme selectively acylates the (S)-enantiomer, leaving the (R)-isomer unreacted.

Typical Conditions

  • Enzyme : CAL-B (5–10 wt%)

  • Acyl Donor : Vinyl acetate

  • Solvent : tert-Butyl methyl ether

  • Temperature : 30–37°C

  • Conversion : 50% (theoretical maximum for resolution)

Dynamic Kinetic Resolution (DKR)

DKR combines enzymatic resolution with in situ racemization using a transition-metal catalyst (e.g., Shvo’s catalyst). This method achieves >90% yield of the (R)-enantiomer.

Advantages

  • Yield : 85–92%

  • ee : >99%

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)Key AdvantagesLimitations
Chiral Auxiliary70–75>99Scalable, high purityMulti-step, auxiliary removal required
Asymmetric Hydrogenation80–8595–98Direct, fewer stepsHigh catalyst cost
Enzymatic Resolution45–5099Mild conditionsTheoretical max 50% yield
Dynamic Kinetic Resolution85–92>99High yield and purityComplex optimization

Industrial-Scale Considerations

Cost Efficiency

The chiral auxiliary method is preferred for large-scale production due to lower catalyst costs and established protocols. Pd/C recovery systems (e.g., fixed-bed reactors) reduce metal waste.

Regulatory Compliance

  • Impurity Profiling : HPLC with chiral columns (e.g., Chiralpak IC) ensures <0.1% of (S)-enantiomer.

  • Genotoxic Controls : Residual Pd limits <10 ppm per ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

Substituent Variations on the Aromatic Ring
  • Target Compound: 2-Chloro-4-methylphenyl group.
  • (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride ():
    • Substitution of methyl with fluorine at the para position. Fluorine’s high electronegativity enhances hydrogen-bonding capacity and alters lipophilicity compared to methyl .
  • 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D) ():
    • Methoxy groups at positions 2 and 5 increase electron density, favoring interactions with serotonin receptors, while the methyl group at position 4 reduces steric hindrance .
Backbone Modifications
  • (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (): Incorporates a cyclohexanone-derived ketone and a benzyl group, increasing conformational rigidity and complexity compared to the target compound’s simpler aromatic system .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility* (Predicted)
(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine HCl ~201.09 2-Cl, 4-CH₃ ~2.1 Low (hydrophobic)
(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine HCl () ~205.58 4-Cl, 2-F ~1.8 Moderate
(1R)-1-(4-Ethoxyphenyl)-2-methoxyethan-1-amine HCl () 231.72 4-OEt, 2-OMe ~1.3 High (polar groups)
2C-D () ~245.75 2,5-OMe, 4-CH₃ ~1.5 Moderate

*Predicted using substituent contributions.

Key Observations :

  • Halogenated derivatives (Cl, F) exhibit higher lipophilicity than methoxy/ethoxy analogs, impacting membrane permeability and CNS activity.
  • Polar groups (e.g., ethoxy in ) enhance aqueous solubility, critical for oral bioavailability .

Biological Activity

(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride, also known as a chiral amine, has garnered attention in medicinal chemistry due to its potential pharmacological effects. This compound exhibits unique biological activity attributed to its structural characteristics and chirality, influencing its interactions with various neurotransmitter receptors and enzymes. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C₉H₁₂ClN·HCl, with a molecular weight of approximately 169.65 g/mol. The synthesis typically involves several key steps that include the formation of the chiral center and the introduction of the chloro-substituted aromatic ring, which is crucial for its biological activity.

(R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine functions as a ligand that binds to specific receptors or enzymes, modulating their activity. The specific pathways and targets influenced by this compound are under ongoing investigation, but preliminary studies suggest it may act as an agonist or antagonist at certain neurotransmitter receptors, which could have implications for treating disorders related to neurotransmitter imbalances.

Pharmacological Effects

Research indicates that (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine interacts with various neurotransmitter systems, potentially affecting mood, cognition, and other neurological functions. Its chiral nature allows it to exhibit different biological activities compared to its enantiomer (S)-1-(2-Chloro-4-methylphenyl)ethan-1-amine, which can lead to varied pharmacological profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally similar to (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine. For instance, certain derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of MIC (Minimum Inhibitory Concentration) values reveals that compounds with similar structures exhibit varying degrees of antimicrobial efficacy:

Compound NameMIC Value (mg/mL)Target Organisms
Compound A0.0039Staphylococcus aureus
Compound B0.0195Escherichia coli
Compound C0.0048Bacillus mycoides
Compound D0.039Candida albicans

These findings suggest that the presence of specific functional groups and structural features significantly influences the biological activity of these compounds .

Neuropharmacological Studies

A study investigating the neuropharmacological effects of (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine demonstrated its potential as a therapeutic agent in models of anxiety and depression. The compound exhibited dose-dependent effects on behavior in animal models, indicating its potential utility in treating mood disorders.

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its use as a lead compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-(2-Chloro-4-methylphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves reductive amination of 2-chloro-4-methylacetophenone using chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselectivity. Optimization includes adjusting solvent polarity (e.g., methanol or ethanol), temperature (0–25°C), and stoichiometric ratios of reducing agents (e.g., NaBH4 or NaBH3CN). Post-synthesis, the hydrochloride salt is formed via HCl gas bubbling .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purity is enhanced using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) .

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Structural Elucidation : Use 1^1H/13^13C NMR to confirm stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves absolute configuration if single crystals are obtainable .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and chiral stationary phases ensures enantiomeric excess (>98%). Karl Fischer titration quantifies water content in the hydrochloride salt .

Q. How can researchers ensure the stability of the compound under various storage conditions?

  • Stability Protocols : Store at –20°C in airtight, light-resistant containers under nitrogen. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC. Lyophilization enhances long-term stability for biological assays .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to study enantiomer-specific effects?

  • Stereochemical Impact : The (R)-enantiomer often shows higher affinity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to the (S)-form. This is attributed to spatial compatibility with receptor binding pockets .
  • Methods : Chiral HPLC separates enantiomers. Comparative bioactivity assays (e.g., cAMP accumulation or calcium flux) quantify potency differences. Molecular docking (AutoDock Vina) models ligand-receptor interactions .

Q. What computational approaches predict the interaction dynamics between this compound and target proteins?

  • Techniques : Molecular dynamics (MD) simulations (AMBER or GROMACS) map binding stability. Quantum mechanical calculations (DFT) evaluate electronic properties affecting receptor affinity. Pharmacophore models identify critical functional groups (e.g., chloro and methyl substituents) .

Q. What strategies can resolve contradictory data regarding the compound’s receptor binding affinities in different studies?

  • Data Reconciliation : Conduct meta-analysis of published IC50_{50} values, normalizing for assay conditions (e.g., cell type, buffer pH). Validate results using orthogonal methods (e.g., radioligand binding vs. functional assays). Adjust for enantiomeric purity discrepancies .

Q. How do chloro and methyl substituents on the phenyl ring affect the compound’s pharmacokinetic properties?

  • Substituent Effects : The chloro group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration. Methyl substitution reduces metabolic oxidation (CYP450), increasing plasma half-life. Assess via in vitro microsomal stability assays and logP measurements (shake-flask method) .

Q. What are the common impurities formed during synthesis, and how are they identified and quantified?

  • Impurity Profiling : Byproducts include des-chloro analogs (via incomplete substitution) or racemized enantiomers. LC-MS/MS with MRM (multiple reaction monitoring) detects trace impurities. Compare retention times against spiked reference standards (e.g., USP/EP guidelines) .

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